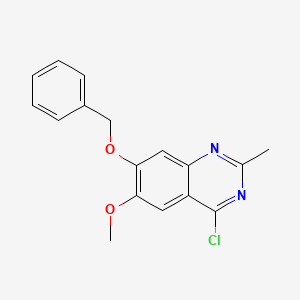
7-(Benzyloxy)-4-chloro-6-methoxy-2-methylquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Benzyloxy)-4-chloro-6-methoxy-2-methylquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This particular compound features a benzyloxy group at the 7th position, a chloro group at the 4th position, a methoxy group at the 6th position, and a methyl group at the 2nd position on the quinazoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-4-chloro-6-methoxy-2-methylquinazoline typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid.
Introduction of Substituents: The benzyloxy, chloro, methoxy, and methyl groups are introduced through various substitution reactions. For example, the benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Final Assembly: The final compound is obtained by combining the substituted quinazoline intermediates under specific reaction conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Benzyloxy)-4-chloro-6-methoxy-2-methylquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro group at the 4th position is particularly reactive and can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amino derivative of the original compound.
Wissenschaftliche Forschungsanwendungen
7-(Benzyloxy)-4-chloro-6-methoxy-2-methylquinazoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential therapeutic effects, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 7-(Benzyloxy)-4-chloro-6-methoxy-2-methylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and chloro groups may enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamides: These compounds share the benzyloxy group and exhibit similar biological activities.
7-Benzyloxy-4-trifluoromethyl-coumarin: This compound also features a benzyloxy group and is used in studies related to enzyme inhibition.
Uniqueness
7-(Benzyloxy)-4-chloro-6-methoxy-2-methylquinazoline is unique due to its specific combination of substituents on the quinazoline ring, which may confer distinct biological properties and reactivity compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C17H15ClN2O2 |
|---|---|
Molekulargewicht |
314.8 g/mol |
IUPAC-Name |
4-chloro-6-methoxy-2-methyl-7-phenylmethoxyquinazoline |
InChI |
InChI=1S/C17H15ClN2O2/c1-11-19-14-9-16(22-10-12-6-4-3-5-7-12)15(21-2)8-13(14)17(18)20-11/h3-9H,10H2,1-2H3 |
InChI-Schlüssel |
HDJMCCMTHOAXST-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)Cl)OC)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















